2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-(trifluoromethyl)pyrimidine, which is then reacted with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyrrolidine and pyrimidine rings contribute to its overall activity . The compound may modulate various pathways, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Chloro-1-(2-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a pyrrolidine ring and a pyrimidine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
2-chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-7(13)11(20)19-6-2-3-8(19)10-17-5-4-9(18-10)12(14,15)16/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUONMMVZDAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2=NC=CC(=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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